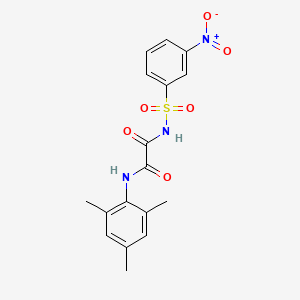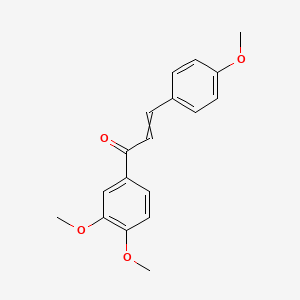![molecular formula C20H26O2Se2 B12563515 Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane CAS No. 200639-98-1](/img/structure/B12563515.png)
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with 1-methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane typically involves the reaction of 2-[(1S)-1-methoxypropyl]phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s ability to form stable selenides and selenoxides is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)diselane
- Bis(3-trifluoromethylphenyl)diselane
- Bis(2,6-dimethylphenyl)diselane
Uniqueness
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is unique due to the presence of the 1-methoxypropyl substituent, which imparts distinct steric and electronic properties. This makes it different from other diselanes, which may have simpler or more symmetrical substituents. The specific arrangement of atoms in this compound can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
Properties
CAS No. |
200639-98-1 |
|---|---|
Molecular Formula |
C20H26O2Se2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
1-[(1S)-1-methoxypropyl]-2-[[2-[(1S)-1-methoxypropyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C20H26O2Se2/c1-5-17(21-3)15-11-7-9-13-19(15)23-24-20-14-10-8-12-16(20)18(6-2)22-4/h7-14,17-18H,5-6H2,1-4H3/t17-,18-/m0/s1 |
InChI Key |
FAUHUBXQQJZGFF-ROUUACIJSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](CC)OC)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(CC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
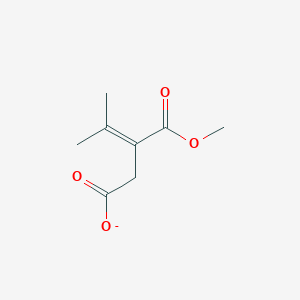
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
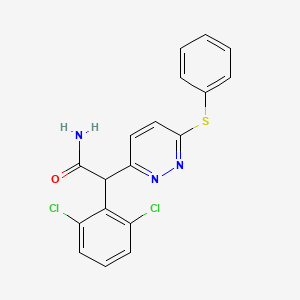
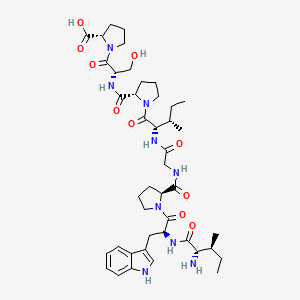
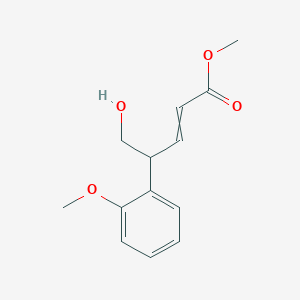
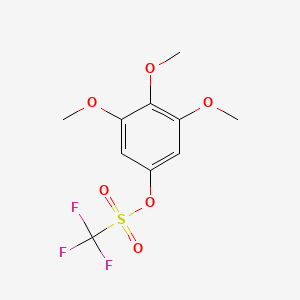
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
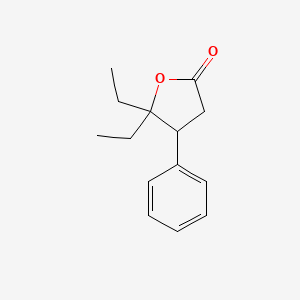
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
